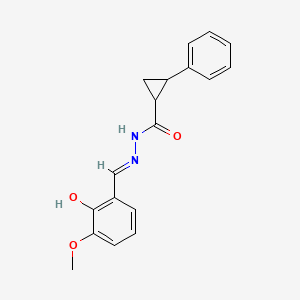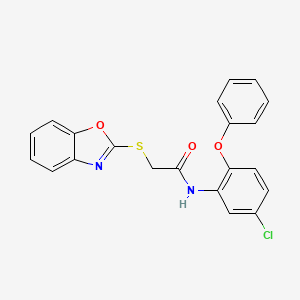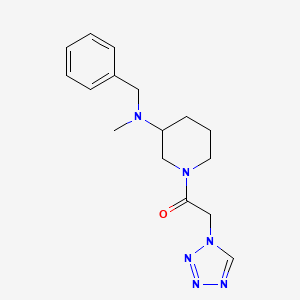
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB-PP is a cyclopropane-containing molecule that has a unique structure, which makes it an attractive target for researchers. In
Mecanismo De Acción
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide acts by inhibiting the activity of certain enzymes, such as 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential molecules that play a critical role in various cellular processes, including cell signaling and membrane structure.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have also shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is its unique structure, which makes it an attractive target for researchers. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of research is in the development of new drugs based on the structure of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in the treatment of various diseases. Finally, future studies should focus on improving the synthesis method of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide to increase the yield and reduce the cost of production.
Conclusion:
In conclusion, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form 2-hydroxy-3-methoxybenzaldehyde hydrazone. This intermediate is then reacted with 2-phenylcyclopropanecarboxylic acid to form N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-9-5-8-13(17(16)21)11-19-20-18(22)15-10-14(15)12-6-3-2-4-7-12/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUPTQBVAQQNSD-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-4-piperidinyl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977377.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)
![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)

amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5977459.png)


![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)